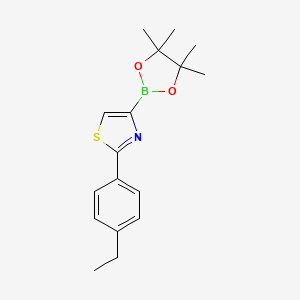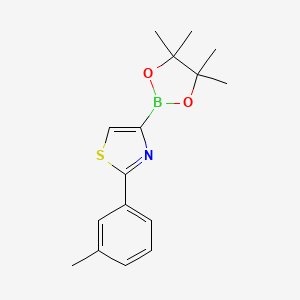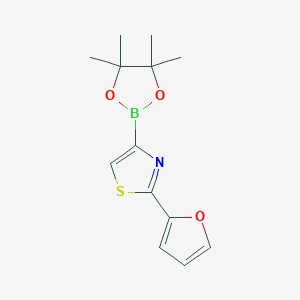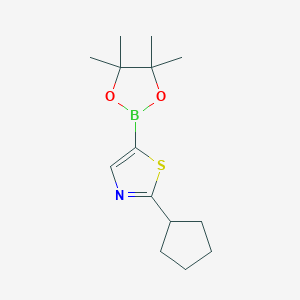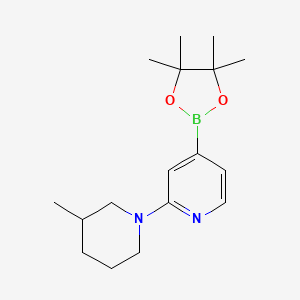
2-(Isopropyl)thiazole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isopropyl)thiazole-4-boronic acid pinacol ester (hereafter referred to as IPTBAPE) is a novel boronic acid ester that has been found to have a variety of potential applications in scientific research. IPTBAPE is a synthetic compound that is formed by the reaction of 2-(isopropyl)thiazole and boronic acid pinacol ester. It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
科学研究应用
IPTBAPE has been found to have a variety of potential applications in scientific research. It has been used as a catalyst for the synthesis of a variety of compounds, including benzimidazoles, thiazoles, and amides. It has also been used as a ligand for the synthesis of coordination complexes. Furthermore, it has been used as a substrate for the synthesis of peptides and proteins.
作用机制
The mechanism of action of IPTBAPE is not yet fully understood. However, it is believed that the boronic acid ester groups of IPTBAPE form a complex with the target molecule, allowing it to bind to the target molecule and catalyze the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPTBAPE are not yet fully understood. However, it is believed that IPTBAPE has the potential to act as an inhibitor of certain enzymes, and as an activator of certain receptors.
实验室实验的优点和局限性
The advantages of using IPTBAPE in laboratory experiments include its low cost, ease of synthesis, and its ability to form complexes with a variety of compounds. The main limitation of using IPTBAPE in laboratory experiments is that it is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully known.
未来方向
1. Further research is needed to better understand the mechanism of action of IPTBAPE.
2. Studies should be conducted to investigate the potential biochemical and physiological effects of IPTBAPE.
3. Research should be conducted to determine the optimal conditions for the synthesis of IPTBAPE.
4. Research should be conducted to identify new applications for IPTBAPE.
5. Studies should be conducted to investigate the potential of IPTBAPE as an inhibitor or activator of certain enzymes and receptors.
6. Research should be conducted to investigate the potential of IPTBAPE as an inhibitor or activator of certain diseases.
7. Studies should be conducted to investigate the potential of IPTBAPE as a therapeutic agent.
8. Research should be conducted to investigate the potential of IPTBAPE as an imaging agent.
9. Studies should be conducted to investigate the potential of IPTBAPE as a diagnostic agent.
10. Research should be conducted to investigate the potential of IPTBAPE as a drug delivery agent.
合成方法
The synthesis of IPTBAPE involves the reaction of 2-(isopropyl)thiazole and boronic acid pinacol ester. The reaction is carried out in a solvent such as methanol at a temperature of 80°C. The reaction is catalyzed by an acid such as p-toluenesulfonic acid. The reaction is complete after 2-3 hours, and the product is isolated by filtration and recrystallization.
属性
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-8(2)10-14-9(7-17-10)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMIKKRUGPNYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


